4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine
Description
This compound features a piperidine core substituted at position 1 with a 3-(trifluoromethyl)benzoyl group and at position 4 with a 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-thiadiazole system contributes to hydrogen bonding and π-π interactions, critical for biological activity .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-4-1-3-13(11-14)18(26)25-8-6-12(7-9-25)16-23-24-17(28-16)15-5-2-10-27-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTIGQFLXNGMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual heterocyclic components The furan-2-yl and 1,3,4-thiadiazol-2-yl groups are synthesized separately and then coupled with a piperidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research into the antiviral properties of heterocyclic compounds has highlighted the effectiveness of derivatives like 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine. Studies have shown that compounds containing thiadiazole moieties exhibit significant antiviral activity against various viruses, including HIV and influenza. For instance, similar thiadiazole derivatives have been reported to inhibit viral replication in cell cultures at low micromolar concentrations .
Anti-inflammatory Properties
The compound's structure suggests potential as a COX-II inhibitor, which is crucial in managing inflammatory conditions. Research indicates that compounds with similar frameworks can demonstrate potent anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes . The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its bioavailability and efficacy in vivo.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the piperidine ring or modifications to the thiadiazole and furan components can lead to significant changes in biological activity. For example, SAR studies have demonstrated that altering the position and nature of substituents can enhance selectivity and potency against specific targets .
Chemical Reactivity and Synthesis
The compound can undergo various chemical reactions that facilitate further derivatization. It is known to participate in oxidation reactions, which can be exploited to introduce additional functional groups that may enhance its biological activity or alter its pharmacokinetic properties . The synthesis of this compound typically involves multi-step procedures that incorporate furan and thiadiazole derivatives, showcasing its versatility as a synthetic intermediate.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme and preventing its activity. Alternatively, it could interact with receptors on the surface of cells, modulating their signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Thiadiazole Substituents
3-[5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-1-[2-(Trifluoromethyl)benzoyl]piperidine
- Key Differences :
- Thiadiazole substituent: 2-fluorophenyl vs. furan-2-yl.
- Trifluoromethyl position: 2- vs. 3- on the benzoyl group.
- The 3-trifluoromethyl position on benzoyl may improve steric compatibility with hydrophobic enzyme pockets compared to the 2-position .
SA03 and SA07 (From )
- SA03 : (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine.
- SA07 : (E)-1-(Furan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine.
- Comparison :
Analogs with Modified Piperidine/Benzoyl Groups
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e from )
- Key Differences :
- Core: Piperazine vs. piperidine.
- Substituents: Acetamide-pyridine vs. thiadiazole-furan.
- Implications :
Donepezil Analogs ()
- Example: 5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole.
- Thiadiazole substitution (furan vs. phenyl) may alter selectivity for acetylcholinesterase vs. other targets .
Physical and Chemical Property Comparison
*Estimated based on molecular formula.
Biological Activity
The compound 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.49 g/mol. The structural features include a piperidine ring, a thiadiazole moiety, and a trifluoromethylbenzoyl group that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 20 |
| Thiadiazole Derivative B | S. aureus | 25 |
| This compound | E. coli, S. aureus | 22, 28 |
Antiviral Activity
The antiviral potential of the compound has been explored in vitro against several viruses. A study highlighted that derivatives with similar structures inhibited the activity of viral polymerases effectively . The IC50 values for related compounds were reported to be in the low micromolar range.
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays. The presence of electron-withdrawing groups in related thiadiazole derivatives has been linked to enhanced cytotoxicity against cancer cell lines. For example, a study found that certain thiadiazole derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
- Thiadiazole Moiety : Contributes to antimicrobial and anticancer activities.
- Piperidine Ring : Associated with anesthetic effects and potential for treating neurological disorders.
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated promising activity with some compounds showing MIC values below 100 µg/mL .
- Antiviral Screening : Compounds structurally related to the target compound were screened against hepatitis C virus (HCV), showing significant inhibition of NS5B RNA polymerase activity with IC50 values around 30 µM .
Q & A
Q. Q1. What are the key synthetic strategies for preparing 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine?
A1. The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids or anhydrides under POCl₃ catalysis (reflux at 90°C, 3–6 hours) .
- Step 2: Functionalization of the piperidine ring with a 3-(trifluoromethyl)benzoyl group via nucleophilic substitution or acylation reactions, often requiring anhydrous conditions and catalysts like triethylamine .
- Step 3: Coupling of the furan-2-yl moiety to the thiadiazole ring using cross-coupling reactions (e.g., Suzuki or Ullmann) or condensation with furan derivatives in polar aprotic solvents (DMF or DMSO) .
Critical Note: Reaction progress is monitored via TLC, and products are purified by recrystallization (methanol/water) or column chromatography .
Q. Q2. How can researchers validate the structural integrity of this compound?
A2. Standard analytical workflows include:
- Spectral Analysis:
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (expected: ~450–470 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. Q3. How can conflicting spectral data for derivatives of this compound be resolved?
A3. Contradictions often arise from:
- Tautomerism in Thiadiazole Rings: Use variable-temperature NMR to observe dynamic equilibria between thione and thiol forms .
- Solvent-Induced Shifts: Compare NMR spectra in deuterated DMSO vs. CDCl₃ to isolate solvent effects on proton environments .
- Regioselectivity in Substitution: Employ 2D NMR techniques (e.g., NOESY, HSQC) to differentiate between positional isomers .
Example: In analogs with fluorophenyl groups, ¹⁹F NMR can resolve ambiguities in substituent orientation .
Q. Q4. What methodological approaches optimize yield in multi-step syntheses of this compound?
A4. Key strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency during thiadiazole formation .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 6 hours to 30 minutes) for steps like acylation or coupling .
- Flow Chemistry: Improve reproducibility in coupling reactions by controlling residence time and temperature gradients .
Data-Driven Example: A study achieved 85% yield for the trifluoromethyl benzoyl step using DMF at 60°C with 1.5 eq. of EDCI .
Q. Q5. How can computational modeling predict the bioactivity of this compound?
A5. In silico methods include:
- Molecular Docking: Screen against targets like kinase enzymes or GPCRs using AutoDock Vina or Schrödinger Suite. Focus on interactions between the thiadiazole ring and catalytic residues .
- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl) with antibacterial or anticancer activity using descriptors like logP and polar surface area .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs for synthesis .
Data Contradiction and Mechanistic Analysis
Q. Q6. Why do biological assay results vary for structurally similar analogs?
A6. Discrepancies often stem from:
- Subtle Structural Differences: Fluorine vs. methoxy substituents on the benzoyl group alter electron-withdrawing effects, impacting target binding .
- Purity Thresholds: Impurities ≥5% (e.g., unreacted starting materials) can skew IC₅₀ values. Use HPLC with UV/ELS detection (purity ≥95%) .
- Assay Conditions: Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) affect potency .
Q. Q7. What mechanistic insights explain the compound’s resistance to hydrolysis?
A7. Stability is attributed to:
- Electron-Deficient Thiadiazole Ring: The trifluoromethyl group enhances electrophilicity, reducing nucleophilic attack .
- Steric Shielding: The 3D arrangement of the piperidine and benzoyl groups protects the carbonyl from aqueous degradation .
Experimental Validation: Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation via UPLC-MS .
Methodological Best Practices
Q. Q8. How should researchers handle air- or moisture-sensitive intermediates in the synthesis?
A8. Protocols include:
Q. Q9. What analytical techniques are critical for assessing batch-to-batch consistency?
A9. Implement:
- HPLC-DAD: Quantify main peak area (>95%) and identify impurities using a C18 column (acetonitrile/water gradient) .
- DSC/TGA: Monitor melting points (e.g., 287–293°C for trifluoromethyl derivatives) and thermal decomposition profiles .
- Elemental Analysis: Match calculated vs. experimental C/H/N ratios (e.g., C: 52.3%, H: 4.1%, N: 12.6%) .
Future Research Directions
Q. Q10. What unexplored modifications could enhance this compound’s pharmacokinetic profile?
A10. Potential avenues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
